6-Fluoro-7-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,1H3,(H,12,13) |
InChI Key |
HGGICSVZCOUEES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C=C1F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Methodologies in Quinolin 2 1h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the proton environments and the carbon backbone of the molecule.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Fluoro-7-methylquinolin-2(1H)-one, the spectrum is predicted by comparing the known spectra of its parent compounds. rsc.org
The ¹H NMR spectrum of 6-fluoroquinolin-2(1H)-one shows characteristic signals for the quinolinone core, with the fluorine atom influencing the chemical shifts and coupling constants of nearby protons. rsc.org Similarly, the spectrum of 6-methylquinolin-2(1H)-one reveals the presence of a methyl group and its effect on the aromatic system. rsc.org
For This compound , one would expect to see:
An N-H proton signal, typically a broad singlet in the downfield region (δ 11.5-12.5 ppm).
Two doublets for the vinyl protons H3 and H4, mutually coupled.
A singlet for the H5 proton, influenced by the adjacent fluorine atom.
A singlet for the H8 proton.
A singlet for the methyl group (CH₃) protons, anticipated in the region of δ 2.4 ppm.
Table 1: Comparative and Predicted ¹H NMR Chemical Shifts (δ ppm) Note: Data for 6-fluoroquinolin-2(1H)-one and 6-methylquinolin-2(1H)-one are from experimental sources. rsc.org Data for the target compound is predicted based on established substituent effects.
| Proton | 6-fluoroquinolin-2(1H)-one (DMSO-d₆) rsc.org | 6-methylquinolin-2(1H)-one (CDCl₃) rsc.org | This compound (Predicted) |
|---|---|---|---|
| N-H | 11.84 (s) | 12.26 (s) | ~12.0 (s, br) |
| H3 | 6.57 (d) | 6.72 (d) | ~6.6 (d) |
| H4 | 7.89 (d) | 7.79 (d) | ~7.9 (d) |
| H5 | 7.55 (dd) | 7.37 (s) | ~7.6 (d, with small JHF) |
| H7 | 7.41 (td) | 7.37 (d) | --- |
| H8 | 7.32 (dd) | 7.37 (d) | ~7.4 (s) |
| -CH₃ | --- | 2.44 (s) | ~2.4 (s) |
Carbon-13 NMR maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing information about its hybridization and electronic environment. The presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling, which is a key diagnostic feature.
The known ¹³C NMR data for 6-fluoroquinolin-2(1H)-one shows a large one-bond C-F coupling constant (¹JCF) for C6 and smaller couplings to adjacent carbons. rsc.org The spectrum of 6-methylquinolin-2(1H)-one includes a signal for the methyl carbon around δ 21 ppm. rsc.org
For This compound , the predicted ¹³C NMR spectrum would feature:
A signal for the carbonyl carbon (C2) around δ 162-164 ppm.
A signal for C6, which would appear as a doublet with a large ¹JCF coupling constant.
Signals for C5, C7, and C8a, which would show smaller two-bond or three-bond C-F couplings.
A signal for the methyl carbon around δ 20-22 ppm.
Table 2: Comparative and Predicted ¹³C NMR Chemical Shifts (δ ppm) Note: Data for 6-fluoroquinolin-2(1H)-one and 6-methylquinolin-2(1H)-one are from experimental sources. rsc.org Data for the target compound is predicted.
| Carbon | 6-fluoroquinolin-2(1H)-one (DMSO-d₆) rsc.org | 6-methylquinolin-2(1H)-one (CDCl₃) rsc.org | This compound (Predicted) |
|---|---|---|---|
| C2 | 162.1 | 164.4 | ~163.0 |
| C3 | 120.2 | 121.2 | ~121.0 |
| C4 | 139.9 | 140.9 | ~140.0 |
| C4a | 123.7 | 119.9 | ~122.0 |
| C5 | 118.9 (d) | 132.3 | ~119.0 (d, ²JCF) |
| C6 | 157.4 (d, ¹JCF) | 132.1 | ~158.0 (d, ¹JCF) |
| C7 | 113.1 (d) | 127.4 | ~124.0 (d, ²JCF) |
| C8 | 117.4 | 116.0 | ~116.5 |
| C8a | 136.0 | 136.4 | ~135.0 (d, ³JCF) |
| -CH₃ | --- | 20.9 | ~21.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the target molecule, a COSY spectrum would show a cross-peak between the H3 and H4 protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the predicted proton signals to their corresponding carbon signals (e.g., H3 to C3, H4 to C4, H5 to C5, H8 to C8, and the methyl protons to the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two or three bonds), which is essential for piecing together the molecular structure and confirming the position of substituents. Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons to C6, C7, and C8.
Correlations from H5 to C4, C4a, and C7.
Correlations from H8 to C4a, C6, and C7.
Correlations from the N-H proton to C2, C8, and C8a.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic fingerprint of the compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum provides direct evidence for the presence of key functional groups. For this compound, the most prominent absorption bands would be:
N-H stretch: A broad band in the 3200-3400 cm⁻¹ region due to the amide N-H bond.
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
C=O stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of the cyclic amide (lactam) carbonyl group.
C=C stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic and vinyl C=C bonds.
C-F stretch: A strong band in the 1000-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds (like C=O), Raman is particularly effective for identifying non-polar, symmetric bonds and aromatic systems. For this compound, strong Raman signals would be expected for:
Aromatic ring "breathing" modes, which are often strong and characteristic.
C=C stretching vibrations within the quinoline (B57606) ring system.
Symmetric vibrations of the methyl group.
The combination of these advanced spectroscopic methods would provide a definitive and detailed structural confirmation of this compound, from the connectivity of its atoms to the nature of its functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool in the characterization of synthetic compounds like this compound. It provides crucial information regarding the compound's molecular weight and structural features through fragmentation analysis.
GC-MS and LC-MS for Purity and Molecular Ion Determination
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate the components of a mixture and identify them based on their mass-to-charge ratio (m/z). In the context of this compound, LC-MS is particularly prevalent due to the polarity and thermal lability of many quinolone derivatives.
LC-MS/MS, a tandem mass spectrometry approach, is frequently employed for the sensitive and selective detection of quinolones and fluoroquinolones. nih.gov This method is essential for confirming the successful synthesis of the target compound and assessing its purity. The process involves extracting the compound, often with a solvent like acetonitrile (B52724), followed by chromatographic separation. nih.govnih.gov For instance, a C18 or a Symmetry Shield RP8 column can be used for separation before the eluent is introduced into the mass spectrometer. nih.gov
The mass spectrometer, typically a triple quadrupole, is operated in a mode such as multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. researchgate.net This allows for the precise determination of the molecular ion peak, which for this compound would correspond to its molecular weight. Studies on analogous fluoroquinolone compounds have demonstrated the effectiveness of LC-MS in their characterization and quantification in various matrices. nih.govnih.gov
Table 1: Illustrative LC-MS/MS Parameters for Quinolone Analysis This table is based on general methodologies for quinolone analysis and does not represent specific data for this compound.
| Parameter | Value/Setting | Source |
| Chromatography | ||
| Column | C18 or similar reversed-phase | nih.gov |
| Mobile Phase | Gradient of acetonitrile and acidified water | nih.govnih.gov |
| Flow Rate | ~0.2 - 0.4 mL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| MS Analyzer | Triple Quadrupole (QqQ) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a newly synthesized compound's elemental composition. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of a single, unique elemental formula.
For this compound (C₁₀H₈FNO), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would aim to experimentally measure a mass that matches this theoretical value, thereby confirming the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass. For example, in the structural characterization of a related fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, mass spectrometry was a key technique used for structural assignment. mdpi.com
Table 2: Theoretical vs. Expected HRMS Data The theoretical exact mass is calculated based on the elemental composition of this compound.
| Compound | Formula | Theoretical Exact Mass (Da) | Expected HRMS Result |
| This compound | C₁₀H₈FNO | 177.05899 | [M+H]⁺ = 178.0668 |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the quinoline core gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of quinoline and its derivatives is typically characterized by strong absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net The position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents on the quinoline ring, as well as the solvent used for the analysis. For example, studies on other substituted quinolines, such as 6-chloroquinoline, have been conducted to understand these effects. researchgate.net
The photophysical properties of quinoline derivatives are of significant interest. tandfonline.com Research on trifluoromethylated quinoline-phenol Schiff bases shows that these compounds can exhibit fluorescence, with Stokes shifts (the difference between the absorption and emission maxima) that vary with solvent polarity. beilstein-journals.orgnih.gov While specific photophysical data for this compound is not widely published, it is expected to exhibit absorption in the UV range, characteristic of the quinolinone scaffold. researchgate.net
Table 3: Typical UV-Vis Absorption Ranges for Quinoline Derivatives This table provides a general overview based on published data for various quinoline compounds.
| Compound Type | Typical Absorption Range (nm) | Electronic Transition | Source |
| Quinoline | 270 - 320 | π-π | researchgate.net |
| Substituted Quinolines | 280 - 410 | π-π / Charge Transfer | researchgate.net |
| Aminoquinolines | 327 - 340 | π-π* | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on a variety of other quinoline derivatives have been reported. researchgate.netcambridge.orgcambridge.orgmdpi.com For instance, the crystal structure of a trifluoromethylated quinoline-phenol Schiff base was determined, revealing details such as the dihedral angles between the different ring systems within the molecule. beilstein-journals.orgnih.gov Similarly, powder X-ray diffraction (XRPD) has been used to characterize the crystal systems of other complex quinolines. researchgate.netcambridge.org
For this compound, X-ray crystallography would confirm the planarity of the quinolinone ring system and provide the precise spatial arrangement of the fluorine and methyl substituents. This data is invaluable for understanding structure-activity relationships and for computational modeling studies.
Table 4: Illustrative Crystallographic Data for a Substituted Quinoline This data is for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and serves as an example of the information obtained from X-ray diffraction.
| Parameter | Value | Source |
| Crystal System | Monoclinic | researchgate.netcambridge.org |
| Space Group | P2₁/n | researchgate.netcambridge.org |
| a (Å) | 20.795 | researchgate.netcambridge.org |
| b (Å) | 7.484 | researchgate.netcambridge.org |
| c (Å) | 10.787 | researchgate.netcambridge.org |
| β (°) | 93.96 | researchgate.netcambridge.org |
| Volume (ų) | 1674.8 | researchgate.netcambridge.org |
Theoretical and Computational Investigations of 6 Fluoro 7 Methylquinolin 2 1h One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for calculating the properties of molecules due to its balance of accuracy and computational cost. nih.gov
Optimization of Ground State Molecular Structures
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this process, a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the complex equations of quantum mechanics. researchgate.net The resulting optimized structure provides key geometric parameters like bond lengths and bond angles, which are fundamental to understanding the molecule's physical and chemical properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com These orbitals are crucial for determining a molecule's reactivity and electronic properties. libretexts.org
HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. schrodinger.comemerginginvestigators.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive. nih.gov The distribution and shape of these orbitals indicate the likely sites for electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govmdpi.com It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. researchgate.net
Blue: Regions of most positive potential, electron-deficient, are prone to nucleophilic attack. These are typically located around hydrogen atoms.
Green: Regions of neutral or zero potential.
The MEP surface provides valuable insights into a molecule's charge distribution and how it will interact with other charged species. researchgate.netbhu.ac.in
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater electron delocalization, which contributes to the molecule's stability.
Global Reactivity Descriptors
Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability.
Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more reactive.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. nih.gov
These descriptors provide a quantitative measure of a molecule's stability and reactivity profile. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Simulations
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate the excited states of molecules and simulate their electronic absorption spectra, such as UV-Vis spectra. researchgate.netnih.gov By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths (a measure of transition probability). Comparing the simulated spectrum with experimental data is a crucial method for validating the computational approach. researcher.life This analysis helps to understand the electronic transitions occurring within the molecule upon absorption of light. researchgate.net
Computational Spectroscopic Parameter Predictions (NMR chemical shifts, IR vibrational frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like 6-Fluoro-7-methylquinolin-2(1H)-one, providing insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods are employed to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. physchemres.org
NMR Chemical Shift Predictions:
The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation and verification. nih.gov For quinoline (B57606) derivatives, computational models can predict the chemical shifts of protons and carbons in the quinoline ring system, as well as the methyl and fluoro substituents. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry.
Machine learning (ML) models, often trained on large datasets of experimental and/or computationally derived chemical shifts, have emerged as a rapid and accurate method for NMR prediction. mdpi.com For instance, Graph Neural Networks (GNNs) have shown considerable success in predicting ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions can be further enhanced by considering the solvent environment, as chemical shifts can be influenced by solvent effects. mdpi.com For fluorinated compounds like this compound, specialized computational methods are also being developed to accurately predict ¹⁹F NMR chemical shifts, which are highly sensitive to the local electronic environment. worktribe.comchemrxiv.org
Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H3 | 6.5 - 6.7 |
| H4 | 7.6 - 7.8 |
| H5 | 7.2 - 7.4 |
| H8 | 7.0 - 7.2 |
| CH₃ | 2.3 - 2.5 |
| NH | 11.0 - 12.0 |
Note: These are illustrative values and can vary based on the computational method and solvent used.
IR Vibrational Frequency Predictions:
Computational methods can also predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. physchemres.org This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, and rocking. msu.edu
For this compound, key predicted vibrational frequencies would include:
N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.
C=O stretch (amide): A strong band expected around 1650-1680 cm⁻¹.
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
C-F stretch: Usually found in the 1000-1400 cm⁻¹ range.
C-H stretch (aromatic and methyl): Above and below 3000 cm⁻¹, respectively.
DFT calculations, for example using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide good correlation with experimental FT-IR data for similar heterocyclic compounds. physchemres.org Solvent effects can also be incorporated into these calculations to provide more accurate predictions. physchemres.org
Predicted IR Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch | ~3400 |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (methyl) | ~2950 |
| C=O stretch | ~1670 |
| C=C stretch | ~1600, 1550, 1480 |
| C-F stretch | ~1250 |
Note: These are illustrative values and the actual spectrum would show a more complex pattern of absorptions.
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in understanding the binding mechanisms of potential drug candidates like this compound with their biological targets.
For quinoline derivatives, which are known to target a variety of enzymes, docking studies can reveal key interactions that contribute to their biological activity. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in the context of antibacterial agents, the quinolone core can interact with amino acid residues in the active site of enzymes like DNA gyrase and topoisomerase IV. researchgate.netnih.gov The fluorine atom at the C6 position, a common feature in fluoroquinolones, can enhance binding affinity and cell penetration. nih.gov
The process typically involves preparing the 3D structures of both the ligand (this compound) and the receptor protein, often obtained from crystallographic data (e.g., from the Protein Data Bank). nih.gov Docking software then systematically explores possible binding poses and scores them based on a scoring function that estimates the binding affinity. The resulting docked poses provide a static snapshot of the ligand-receptor complex, highlighting the specific amino acid residues involved in the interaction.
Building upon the insights from molecular docking, in silico studies can provide a more dynamic and mechanistic understanding of how compounds like this compound inhibit their target enzymes.
DNA Gyrase and Topoisomerase IV:
Fluoroquinolones are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, transcription, and repair. In silico simulations can elucidate how this compound might interfere with the function of these enzymes.
The mechanism of inhibition involves the stabilization of a covalent enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov Molecular docking and simulation studies can model the formation of this ternary complex (enzyme-DNA-inhibitor). For example, studies on similar fluoroquinolones have shown that the inhibitor binds in a pocket at the interface of the enzyme and the cleaved DNA. nih.gov Key interactions often involve the carbonyl and carboxyl groups of the quinolone core forming hydrogen bonds with amino acid residues and a water-metal ion bridge. nih.govnih.gov The C7 substituent, which is a methyl group in this case, can also influence the binding and activity spectrum.
Other Potential Targets (DHFR, Hsp90):
While DNA gyrase and topoisomerase IV are primary targets for many quinolones, computational studies can also explore the potential for this compound to interact with other enzymes implicated in various diseases.
Dihydrofolate Reductase (DHFR): An established target in cancer and infectious disease therapy. Docking studies could investigate if the quinolinone scaffold can fit into the active site of DHFR and mimic the binding of its natural substrate, dihydrofolate.
Heat Shock Protein 90 (Hsp90): A molecular chaperone that is overexpressed in many cancer cells and is a target for cancer therapy. In silico screening could assess the potential of this compound to bind to the ATP-binding pocket of Hsp90, thereby inhibiting its function.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like quinolinone derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.
The process involves several steps:
Data Collection: A dataset of quinolinone derivatives with their experimentally determined biological activities (e.g., IC₅₀ values against a specific target) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features. nih.gov
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
In Silico Pharmacokinetic Assessments (e.g., ADMET prediction models)
In addition to predicting a compound's biological activity, it is crucial to assess its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are valuable tools in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles. mdpi.com
For this compound, various ADMET properties can be predicted using computational models:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability can be estimated. mdpi.com These predictions are often based on physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). mdpi.com
Distribution: Models can predict the extent to which a compound will distribute into different tissues, its volume of distribution (Vd), and its ability to cross the blood-brain barrier (BBB). mdpi.com Plasma protein binding (PPB) is another important parameter that can be estimated.
Metabolism: In silico tools can predict the likely sites of metabolism on the molecule by cytochrome P450 (CYP) enzymes and whether the compound is likely to be a substrate or inhibitor of major CYP isoforms.
Excretion: The route and rate of elimination, often expressed as total clearance, can be predicted. mdpi.com
Toxicity: A range of potential toxicities can be flagged, including mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. nih.gov
Predicted ADMET Properties for this compound (Illustrative)
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Penetration | Low/Moderate | May or may not cross into the CNS |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity |
Note: These are illustrative predictions and should be confirmed by experimental studies.
By providing a comprehensive in silico profile of this compound, these computational investigations can guide further experimental work and aid in the rational design of new quinolinone-based therapeutic agents.
Structure Activity Relationship Sar Studies and Mechanistic Research on Quinolin 2 1h One Derivatives
Impact of Fluorine Substitution at C-6 on Molecular Interactions and Activity Profiles
The introduction of a fluorine atom at the C-6 position of the quinolin-2(1H)-one ring system significantly influences the molecule's physicochemical properties and, consequently, its biological activity. Fluorine, being the most electronegative element, can alter a molecule's acidity, lipophilicity, and metabolic stability. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can lead to profound changes in molecular interactions.
In the broader class of quinolones, a fluorine atom at the C-6 position is a common feature, particularly in fluoroquinolone antibiotics like ciprofloxacin. researchgate.netwikipedia.orgmdpi.com This substitution is crucial for their potent antibacterial activity, which stems from the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov While the mechanism of 6-fluoro-7-methylquinolin-2(1H)-one may differ, the electronic effects of the C-6 fluorine are likely to play a key role in its interactions with biological targets. Studies on various quinoline (B57606) derivatives have shown that C-6 fluorination can lead to enhanced biological potency. nih.gov However, the effect is position-dependent; for instance, fluorination at position 3 has been shown to render some quinolines non-mutagenic. nih.gov The C-6 fluorine can participate in hydrogen bonding and other electrostatic interactions within a protein's binding site, potentially increasing binding affinity and specificity.
Role of Methyl Group at C-7 in Modulating Biological Recognition and Chemical Reactivity
The presence of a methyl group at the C-7 position of the quinolin-2(1H)-one scaffold introduces steric and electronic modifications that can fine-tune its biological profile. Methyl groups are known to be important for establishing hydrophobic interactions within the binding pockets of proteins. nih.gov This "magic methyl" effect can significantly enhance binding affinity by displacing water molecules and filling hydrophobic cavities. nih.gov
Influence of Quinolin-2(1H)-one Core Modifications on Structure-Function Relationships
Modifications to the fundamental quinolin-2(1H)-one core structure are a key strategy in medicinal chemistry to develop compounds with improved potency, selectivity, and pharmacokinetic properties. ontosight.airesearchgate.net These modifications can involve the introduction of various functional groups or the fusion of additional heterocyclic rings.
Researchers have explored numerous alterations to the quinolin-2(1H)-one scaffold. For example, the introduction of a thiazole (B1198619) ring and a pyridine-2-sulfonyl group has been investigated to potentially enhance or specify biological activities. ontosight.ai The sulfonamide moiety, in particular, is known to improve solubility and interaction with biological targets like carbonic anhydrase. ontosight.ai Other modifications include the synthesis of N-amino-quinolin-2-ones, which can then be used as synthons for creating a variety of derivatives, such as ureas, thioureas, oxazoles, and thiazoles, each with distinct potential biological activities. sapub.org The core itself can be considered an isostere of coumarin, and this relationship has been exploited in the synthesis of novel derivatives. sapub.org Such bioisosteric replacement is a powerful tool for optimizing drug-like properties. mdpi.com
| Modification Strategy | Resulting Derivatives | Potential Impact on Function |
| Introduction of N-amino group | N-amino-quinolin-2-ones | Serves as a versatile intermediate for further derivatization. sapub.org |
| Reaction with isocyanates | Urea and thiourea (B124793) derivatives | Creates new hydrogen bonding patterns and potential interaction sites. sapub.org |
| Cyclization reactions | Oxazole and thiazole fused systems | Expands the heterocyclic system, altering shape and electronic properties. sapub.org |
| Bioisosteric replacement | Pyrazolo[4,3-f]quinolines | Aims to improve drug-like properties, toxicity, and pharmacokinetics. mdpi.com |
Mechanistic Investigations of Biological System Interactions
Understanding how quinolin-2(1H)-one derivatives interact with biological systems at a molecular level is crucial for rational drug design. This involves identifying their molecular targets, elucidating the basis of enzyme inhibition, and characterizing their binding modes.
Molecular Basis of Enzyme Inhibition by Quinolin-2(1H)-one Derivatives
The quinolin-2(1H)-one scaffold has been identified as a privileged structure for the development of inhibitors for a diverse range of enzymes. These compounds have demonstrated inhibitory activity against several important enzyme classes, including:
Protein Kinases: Derivatives have been designed as potent inhibitors of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative disorders. nih.gov They have also been investigated as inhibitors of serine/threonine-protein kinase 10 (STK10). nih.gov The versatility of the quinoline nucleus allows it to be a key component in targeting various kinases involved in carcinogenic pathways. nih.gov
Phosphodiesterases (PDEs): Quinoline-based compounds have been developed as potent inhibitors of phosphodiesterase 10A (PDE10A) and phosphodiesterase 4B (PDE4B). nih.govresearchgate.netrsc.org PDE inhibitors modulate the levels of cyclic nucleotides like cAMP and cGMP, making them targets for conditions like schizophrenia and inflammatory diseases. researchgate.netrsc.org
Succinate (B1194679) Dehydrogenase (SDH): Novel quinolin-2(1H)-one analogues have been shown to target succinate dehydrogenase, an essential enzyme in the mitochondrial electron transport chain, exhibiting potential as fungicides. nih.gov
Other Enzymes: The quinoline core is also found in inhibitors of alkaline phosphatase and the proteasome. tandfonline.comnih.gov
The mechanism of inhibition varies depending on the target enzyme and the specific derivative. For example, kinetic studies have shown that quinoline derivatives can act as mixed-type or non-competitive inhibitors of enzymes like tyrosinase and the proteasome, respectively. nih.govmdpi.com This indicates they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
| Enzyme Target | Therapeutic Area/Application | Example Quinolinone Class | Reference |
| Cyclin-Dependent Kinase 5 (CDK5) | Neurodegenerative Disorders | Quinolin-2(1H)-one derivatives | nih.gov |
| Phosphodiesterase 10A (PDE10A) | Schizophrenia | Quinoline derivatives | nih.govrsc.org |
| Succinate Dehydrogenase (SDH) | Fungicide | Quinolin-2(1H)-one analogues | nih.gov |
| Alkaline Phosphatase | General Research | Quinolinyl-iminothiazolines | tandfonline.com |
| Proteasome | Cancer | Quinoline-based compounds | nih.gov |
| Phosphodiesterase 4B (PDE4B) | Inflammatory Diseases | Quinoline analogues | researchgate.net |
Understanding Ligand-Protein Binding Modes from a Structural Perspective
To comprehend the inhibitory activity of quinolin-2(1H)-one derivatives, it is essential to analyze their binding modes within the active sites of their target proteins. Computational methods like molecular docking and molecular dynamics (MD) simulations, complemented by experimental techniques like X-ray crystallography, provide detailed insights into these interactions.
Docking studies have revealed that quinolinone derivatives can establish several key interactions with protein residues:
Hydrogen Bonds: The carbonyl oxygen and the N-H group of the quinolinone core are common hydrogen bond acceptors and donors, respectively. These interactions are crucial for anchoring the ligand in the binding pocket. nih.gov
Hydrophobic Interactions: The aromatic rings of the quinoline scaffold and aliphatic substituents, such as the C-7 methyl group, can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. rsc.org
π-π Stacking: The planar aromatic system of the quinoline ring can form favorable π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the active site. rsc.org
For instance, in the inhibition of PDE10A, docking and MD simulations have shown that H-bonds, π-π stacking, and hydrophobic contacts are all crucial for determining binding affinity. rsc.org Similarly, molecular docking of quinoline derivatives into the active site of dihydrofolate reductase has shown binding modes comparable to the known inhibitor methotrexate. researchgate.net These structural insights are invaluable for the rational design and optimization of more potent and selective inhibitors.
Exploration of Interaction with Nucleic Acids and DNA-Binding Proteins (e.g., topoisomerases)
The quinoline scaffold is famously associated with the inhibition of topoisomerases, a class of enzymes that manage the topology of DNA. nih.gov The fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin, functions by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). wikipedia.orgnih.gov They stabilize the enzyme-DNA complex, leading to double-strand breaks and cell death. nih.govoup.com This interaction is often mediated by a water-metal ion bridge, connecting the drug to the enzyme's active site residues. oup.com
While structurally distinct from antibacterial fluoroquinolones, certain quinolin-2(1H)-one derivatives have also been investigated for their ability to interact with DNA and topoisomerases. Some quinoline-based compounds have been shown to inhibit human topoisomerase I and IIα. mdpi.comnih.gov The mechanism often involves intercalation into the DNA, where the planar quinoline ring system inserts itself between the base pairs of the DNA helix. nih.govnih.gov This intercalation can disrupt DNA processes like replication and transcription and can also interfere with the function of DNA-binding proteins. nih.gov For example, pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topo IIα activity, with docking simulations suggesting they fit into the DNA cleavage site. mdpi.com More recent studies have also shown that some quinoline analogues can inhibit DNA methyltransferases through a mechanism involving DNA intercalation. nih.gov
Comparative Analysis of Structural Analogues to Elucidate SAR
A comparative analysis of structurally related analogues is a cornerstone of medicinal chemistry, providing critical insights into the pharmacophoric requirements for a desired biological effect. By systematically altering substituents on the quinolin-2(1H)-one core and evaluating the corresponding changes in activity, researchers can map the steric, electronic, and hydrophobic requirements of the target receptor or enzyme. This section delves into the comparative SAR of key structural variations within the quinolinone class, with a focus on the impact of fluorination and the strategic placement of other substituents.
The primary enhancement conferred by C-6 fluorination is a significant boost in antibacterial potency. asm.org This is attributed to two main factors: improved enzyme inhibition and increased cell penetration. Studies have demonstrated that the C-6 fluorine atom can enhance the binding affinity of the quinolone molecule to its bacterial target, DNA gyrase, by a significant margin. asm.org This increased inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication and repair, leads to a more potent bactericidal effect. asm.org
Furthermore, the fluorine atom, owing to its high electronegativity and ability to form favorable interactions, can increase the lipophilicity of the molecule, which in turn improves its ability to permeate through bacterial cell membranes. nih.gov This enhanced cell penetration ensures that higher concentrations of the drug reach the intracellular target. asm.org The collective effect of improved enzyme binding and better cell uptake results in substantially lower minimum inhibitory concentrations (MIC) for 6-fluoroquinolones compared to their non-fluorinated parents. asm.org
The dramatic difference in activity is a foundational principle in the SAR of quinolones. The non-fluorinated parent structures often exhibit only modest or limited antibacterial activity, whereas the introduction of a C-6 fluorine atom broadens the spectrum of activity and markedly increases potency against a wide range of pathogens. mdpi.comnih.gov
Table 1: Illustrative Comparison of Biological Activity Profile: Fluorinated vs. Non-fluorinated Scaffolds
| Feature | Non-fluorinated Quinolinone (e.g., 7-methylquinolin-2(1H)-one) | 6-Fluoro-quinolinone (e.g., this compound) | Rationale for Difference |
| Antibacterial Potency | Moderate to Low | High | C-6 Fluorine enhances DNA gyrase binding and cell penetration. asm.orgnih.gov |
| Spectrum of Activity | Often limited | Broad-spectrum | Enhanced potency extends activity to a wider range of bacteria. mdpi.com |
| Target Enzyme Affinity | Lower | Higher | Fluorine substitution improves interactions within the enzyme's binding pocket. asm.org |
| Cell Permeability | Moderate | Enhanced | Increased lipophilicity facilitates passage through bacterial membranes. nih.gov |
The substituent at the C-7 position is particularly crucial for modulating the antibacterial spectrum and potency. nih.gov The introduction of nitrogen-containing heterocyclic rings, such as piperazine (B1678402) or pyrrolidine, at this position is a common strategy in the design of potent fluoroquinolones. nih.gov These groups can influence interactions with the bacterial target and affect properties like water solubility and tissue distribution. The nature of the C-7 substituent can dictate the activity profile against Gram-positive versus Gram-negative bacteria. nih.gov
The C-8 position also offers a valuable site for modification. A fluorine atom at C-8 can further enhance potency against Gram-negative bacteria. asm.org Conversely, introducing a methoxy (B1213986) group at the C-8 position has been shown to improve activity against Gram-positive and anaerobic bacteria. nih.gov This highlights how subtle changes in substitution can fine-tune the therapeutic application of the resulting compound. However, modifications at the C-8 position must be approached with caution, as a C-8 fluorine atom has been associated with potential phototoxicity.
Substituents on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) have a more pronounced effect on biological activity compared to those on the pyridinone ring. For instance, while a methyl group at C-2 has been explored, modifications at this position are generally found to be detrimental to activity. asm.org In contrast, an amino or methyl group at the C-5 position can be beneficial for antibacterial activity. The order of activity enhancement at the C-5 position is generally considered to be NH₂ or CH₃ > F > H.
Table 2: Impact of Substituent Variations on the Quinolin-2(1H)-one Scaffold
| Position | Common Substituents | General Impact on Activity | References |
| C-5 | -NH₂, -CH₃, -F, -OH | Can be beneficial; order of activity often NH₂/CH₃ > F > H. | |
| C-6 | -F, -Cl, -Br, -CH₃ | Crucial for potency; Fluorine provides the greatest enhancement. asm.org | |
| C-7 | Piperazine, Pyrrolidine, -CH₃ | Modulates spectrum, potency, and pharmacokinetics. Essential for broad-spectrum activity. nih.govnih.gov | |
| C-8 | -F, -Cl, -OCH₃ | Can enhance potency; -F favors Gram-negative, -OCH₃ favors Gram-positive activity. asm.orgnih.gov |
Advanced Research Directions and Methodological Developments for Quinolin 2 1h One Compounds
Design and Synthesis of Novel Quinolin-2(1H)-one Analogues for Targeted Research Applications
The rational design and synthesis of novel quinolin-2(1H)-one analogues are pivotal for advancing targeted research applications. The strategic introduction of various substituents onto the quinolinone core allows for the fine-tuning of their physicochemical and biological properties.
A key strategy in the design of novel analogues is the functionalization at various positions of the quinoline (B57606) ring. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives has been explored for potential anti-tubercular and antibacterial activities. nih.gov This highlights the importance of the C3 and C7 positions for introducing complex side chains to modulate biological activity.
Furthermore, the synthesis of quinoline-chalcone derivatives demonstrates the utility of molecular hybridization to create novel compounds with enhanced biological efficacy. mdpi.com These efforts underscore the versatility of the quinolin-2(1H)-one scaffold in generating diverse chemical entities for targeted research.
| Compound Class | Synthetic Strategy | Targeted Application |
| Substituted quinoline-3-carboxylic acids | Multistep synthesis involving functionalization at C7 | Antibacterial, Anti-tubercular |
| Quinoline-chalcone hybrids | Molecular hybridization | Anticancer |
| Fluoroquinolone analogues | Functionalization of acid hydrazides | Cytotoxic agents |
Development of Chemo- and Regioselective Synthetic Methodologies for Complex Quinoline Derivatives
The development of efficient and selective synthetic methods is crucial for accessing structurally complex quinoline derivatives. Researchers are continuously exploring new catalytic systems and reaction conditions to control chemo- and regioselectivity.
One notable advancement is the development of an environmentally benign, base-free, and aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperature. researchgate.netacs.org This method offers a wide substrate scope, high yields, and short reaction times, representing a greener alternative to traditional routes. researchgate.netacs.org
The alkylation of quinolin-2(1H)-one derivatives presents a challenge in controlling N- versus O-alkylation. Studies have shown that the substitution pattern on the quinolinone ring significantly influences the regioselectivity of the reaction. researchgate.net For example, alkylation of 6- and 7-substituted quinolin-2(1H)-ones often yields a mixture of N1- and O2-alkylated products, while 8-substituted analogues can lead exclusively to O2-alkylation. researchgate.net These findings are critical for the directed synthesis of specific isomers.
Moreover, the tetrafunctionalization of fluoroalkynes has been reported as a method for the divergent synthesis of various nitrogen-containing heterocycles, showcasing the potential for creating complex fluorinated quinoline-related structures with high chemo-, regio-, and stereoselectivity. rsc.org
Continuous Flow Chemistry Applications in the Synthesis of Quinolin-2(1H)-ones
Continuous flow chemistry has emerged as a powerful tool for the synthesis of quinolin-2(1H)-ones and related compounds, offering advantages in terms of safety, scalability, and efficiency.
A simple and continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a Ru–Fe/γ-Al2O3 catalyst in an ethanol/water system has been developed. rsc.org This heterogeneous and continuous process avoids the use of strong acids and oxidants, aligning with the principles of green chemistry. rsc.org The reaction conditions, such as pressure, flow rate, and catalyst composition, can be fine-tuned to optimize the yield of the desired quinoline derivatives. rsc.org
Visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides represents another innovative approach that is amenable to flow chemistry. rsc.org This photocatalytic method is highly atom-economical, proceeds with low catalyst loading, and provides high yields without the formation of undesirable by-products, making it a sustainable and scalable process. rsc.org
Scaffold Hopping and Skeletal Modification Strategies for Structural Diversification
Scaffold hopping and skeletal modification are powerful strategies for the discovery of novel chemical entities with improved properties. These approaches involve modifying the core structure of a known active compound to identify new scaffolds with similar biological activity but different physicochemical characteristics.
In the context of quinolinone-related structures, scaffold hopping has been successfully employed to optimize lead compounds. For example, scaffold hopping-driven optimization of a dihydroquinoxalin-2(1H)-one derivative led to the discovery of new, highly potent tubulin polymerization inhibitors. nih.gov This strategy involved modifications such as C-ring expansion and isometric replacement of the A/B-ring system. nih.gov
Similarly, the concept of scaffold hopping was used to propose 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one as a novel scaffold for EGFR inhibitors. nih.gov The subsequent synthesis and biological evaluation of a series of these derivatives validated this approach, leading to the identification of compounds with significant antiproliferative activity. nih.gov These examples highlight the potential of scaffold hopping to generate structurally diverse and patentable new chemical entities.
Exploration of Quinolin-2(1H)-one Derivatives in Material Science Research
The unique photophysical properties of the quinolin-2(1H)-one scaffold have led to its exploration in various material science applications, particularly in the fields of optoelectronics and nonlinear optics (NLO).
Quinoline derivatives are recognized for their potential in optoelectronics due to their extensive electron delocalization and high order of non-linearity. mdpi.com The conjugated system of the 2-quinolone scaffold contributes to its intrinsic photoactive properties, making it a candidate for use in luminescent materials and sensors. researchgate.netresearchgate.net
Q & A
Q. How is 6-Fluoro-7-methylquinolin-2(1H)-one typically characterized in structural studies?
Structural characterization involves a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Proton and carbon-13 NMR resolve substituent positions, with attention to fluorine-induced splitting patterns (e.g., coupling constants for ⁶J₃-F interactions).
- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL refines bond lengths, angles, and torsional angles. For example, similar quinolinones (e.g., 6-chloro derivatives) show C-F bond lengths of ~1.35 Å and quinoline ring planarity deviations <0.02 Å .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₈FNO; theoretical [M+H]⁺ = 178.0667).
Q. What are the recommended safety precautions when handling this compound?
While specific toxicity data for this compound is limited, analogous fluorinated quinolones require:
- PPE : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (fluoroquinolones may cause respiratory irritation; Category 4 acute toxicity) .
- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from fluorine's magnetic anisotropy?
Fluorine's strong paramagnetic effects complicate NMR interpretation. Strategies include:
- Variable Temperature NMR : Reduces signal broadening caused by slow exchange in rigid quinoline cores.
- DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA, comparing computed vs. experimental values.
- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived spatial arrangements (e.g., SHELX-refined structures resolve ambiguities in substituent orientation) .
Q. What synthetic strategies are optimal for introducing fluorine and methyl groups at the 6 and 7 positions of the quinolinone core?
A multi-step approach is recommended:
- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at position 6 under anhydrous conditions (yield: 60-75%) .
- Methylation : Friedel-Crafts alkylation or palladium-catalyzed C-H activation at position 7 (e.g., CH₃I/K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor®, DCM, RT, 24h | 68 | 95% |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 12h | 72 | 98% |
Q. How do researchers validate target engagement and binding affinity of this compound derivatives in enzyme inhibition studies?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K_D values) to targets like kinases or SIRT1 .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions.
- Cellular Assays : Dose-response curves (IC₅₀ determination) in relevant cell lines. For example, fluorinated quinolones exhibit IC₅₀ values <10 µM against cancer targets .
Data Contradiction Analysis
- Fluorine vs. Chlorine Substituent Effects : While 6-fluoro derivatives show enhanced metabolic stability compared to chloro analogs (e.g., t₁/₂ = 4.2 h vs. 2.8 h in hepatic microsomes), conflicting solubility data exist (fluoro: 12 µM vs. chloro: 28 µM in PBS). This suggests substituent-specific trade-offs between stability and bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
